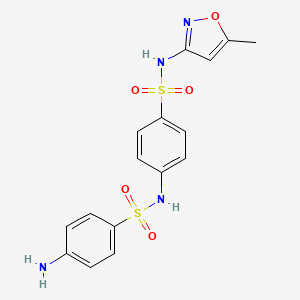

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodegradation of Sulfamethoxazole : Sulfamethoxazole is notably photolabile in acidic aqueous solutions, leading to multiple primary photoproducts. This aspect is crucial for understanding its environmental impact and stability (Zhou & Moore, 1994).

Sulfonamide Group in Drug Design : The sulfonamide group, central to sulfamethoxazole, is widely used in medicinal chemistry. It appears in many marketed drugs, especially sulfonamide antibacterials. These compounds inhibit tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide. However, they can cause hypersensitivity reactions, a toxicity associated with the aniline structure in the drug (Kalgutkar, Jones & Sawant, 2010).

Biodegradation of Sulfamethoxazole : There's significant research into the biodegradation of sulfamethoxazole, exploring how bacteria can degrade this compound. Understanding these mechanisms is essential for environmental management and remediation strategies (Jiang et al., 2014).

Safety and Hazards

The safety data sheet for “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent further spillage or leakage if it is safe to do so .

Mécanisme D'action

Target of Action

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, also known as NDN5YJ3AJ5, is a sulfonamide antibiotic that primarily targets bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthase and dihydrofolate reductase .

Mode of Action

The compound acts as a competitive inhibitor of these enzymes due to its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By binding to these enzymes, it prevents the incorporation of PABA into dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial folic acid synthesis and, consequently, the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway in bacteria . The downstream effects include the inhibition of DNA, RNA, and protein synthesis, which are crucial for bacterial cell growth and division .

Pharmacokinetics

Similar sulfonamide antibiotics are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of susceptible bacteria . This makes it effective against a variety of bacterial infections, including those of the urinary tract, respiratory system, and gastrointestinal tract .

Action Environment

The action, efficacy, and stability of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of resistant bacteria can reduce its efficacy.

Propriétés

IUPAC Name |

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746982 | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole | |

CAS RN |

135529-16-7 | |

| Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)